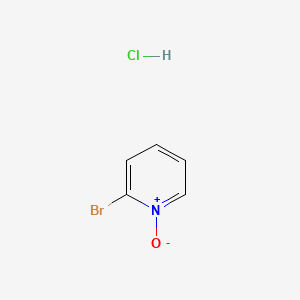

Clorhidrato de 2-Bromopiridina 1-óxido

Descripción general

Descripción

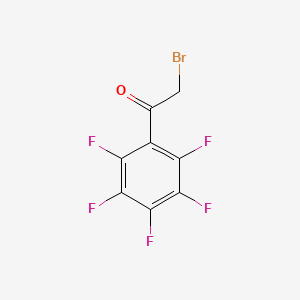

2-Bromopyridine 1-oxide hydrochloride (2-BPOH) is a chemical compound that has been studied for its synthesizing capabilities and potential applications in scientific research. It is a versatile compound with a range of possible uses in the lab and has been studied for its potential in various biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Síntesis de Complejos Metálicos

El clorhidrato de 2-bromopiridina N-óxido se utiliza en la síntesis de complejos metálicos, que son importantes en diversos campos como la catálisis, la ciencia de materiales y la medicina. Por ejemplo, puede reaccionar con alquinitriarilboratos para formar un complejo de piridina-N-óxido con borano . Estos complejos pueden exhibir propiedades únicas como magnetismo, conductividad y luminiscencia, lo que los convierte en valiosos para la investigación y las aplicaciones industriales.

Moléculas Biológicamente Activas

Este compuesto sirve como precursor para la creación de moléculas biológicamente activas. Un ejemplo incluye la síntesis de un complejo de bis(2-selenopiridina-N-óxido)níquel(II)-acetona . Estas moléculas a menudo se estudian por sus posibles efectos terapéuticos y pueden conducir al desarrollo de nuevos fármacos y tratamientos.

Ligandos para la Catálisis

Como ligando, el clorhidrato de 2-bromopiridina N-óxido puede mejorar la eficiencia de los catalizadores utilizados en las reacciones químicas. Es particularmente útil en la catálisis de metales de transición, donde puede ayudar en la formación de enlaces carbono-nitrógeno, un paso fundamental en la síntesis de muchos compuestos orgánicos .

Fotosensibilizadores

En el campo de la fotofísica y la fotoquímica, los derivados del clorhidrato de 2-bromopiridina N-óxido se exploran como fotosensibilizadores. Estos compuestos pueden absorber luz y transferir energía o electrones, lo que es crucial en procesos como la conversión de energía solar y la terapia fotodinámica .

Arquitecturas Supramoleculares

La capacidad del clorhidrato de 2-bromopiridina N-óxido para coordinarse con los metales lo convierte en un valioso bloque de construcción para la construcción de arquitecturas supramoleculares. Estas estructuras tienen aplicaciones en nanotecnología, reconocimiento molecular y el desarrollo de nuevos materiales con propiedades específicas .

Reacciones de Acoplamiento Cruzado

Este compuesto es un reactivo en varias reacciones de acoplamiento cruzado, como el acoplamiento cruzado de Negishi, que es catalizado por paladio. Es fundamental en la formación de enlaces carbono-nitrógeno, lo que lleva a la creación de moléculas orgánicas complejas que son importantes en los productos farmacéuticos y los agroquímicos .

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Bromopyridine 1-oxide hydrochloride, also known as 2-Bromopyridine N-oxide hydrochloride, is a versatile reagent used in organic synthesis . It is primarily used as a reactant to prepare various complexes . .

Mode of Action

The mode of action of 2-Bromopyridine 1-oxide hydrochloride is largely dependent on the specific reaction it is involved in. For instance, it can be used to prepare a complex of pyridine-N-oxide with borane by reacting with alkynyltriarylborates . The exact interaction with its targets and the resulting changes would depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

It is known to be involved in the synthesis of various complexes , which could potentially affect multiple biochemical pathways depending on the specific complex being synthesized.

Result of Action

The molecular and cellular effects of 2-Bromopyridine 1-oxide hydrochloride’s action would depend on the specific reaction it is involved in. For example, it can be used to prepare a biologically significant bis(2-selenopyridine-N-oxide)nickel(II)-acetone complex . The effects of this complex at the molecular and cellular level would be determined by the properties of the complex itself.

Action Environment

The action, efficacy, and stability of 2-Bromopyridine 1-oxide hydrochloride can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, its reactivity may change under different temperatures or pH levels. Additionally, the presence of other reactants can influence the course of the reaction and the resulting products .

Análisis Bioquímico

Biochemical Properties

2-Bromopyridine 1-oxide hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to participate in cross-coupling reactions with aryl halides catalyzed by palladium . These interactions are essential for the formation of C−N bonds, which are fundamental in organic synthesis. The compound’s ability to act as a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst further highlights its versatility in biochemical reactions .

Molecular Mechanism

The molecular mechanism of 2-Bromopyridine 1-oxide hydrochloride involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the compound’s ability to react with butyllithium to form 2-lithiopyridine, a versatile reagent, demonstrates its potential to influence various biochemical pathways

Propiedades

IUPAC Name |

2-bromo-1-oxidopyridin-1-ium;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO.ClH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYPQGMFDZBQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)Br)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230760 | |

| Record name | 2-Bromopyridine 1-oxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80866-91-7 | |

| Record name | Pyridine, 2-bromo-, 1-oxide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopyridine 1-oxide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromopyridine 1-oxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopyridine 1-oxide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main use of 2-Bromopyridine N-oxide hydrochloride in the context of the provided research?

A: In these studies, 2-Bromopyridine N-oxide hydrochloride serves as a precursor for the synthesis of 2-selenopyridine-N-oxide. This compound is then used as a ligand to form complexes with various metal ions like Zinc, Nickel, and Cobalt. [, , ]

Q2: Why are researchers interested in synthesizing metal complexes with 2-selenopyridine-N-oxide?

A: Researchers are interested in these complexes because similar compounds with 2-mercaptopyridine-N-oxide have shown promising bactericidal and antifungal activities. [, , ] The studies aim to explore if substituting sulfur with selenium in the ligand impacts these activities.

Q3: Can you describe the general synthesis procedure of 2-selenopyridine-N-oxide from 2-Bromopyridine N-oxide hydrochloride?

A3: The synthesis involves several steps:

- Neutralization: 2-Bromopyridine N-oxide hydrochloride is dissolved in ethanol and neutralized with sodium hydroxide to obtain the free N-oxide. [, , ]

- Reaction with NaHSe: The free N-oxide is then reacted with a solution of NaHSe (sodium hydrogen selenide). [, , ]

- Acidification and Purification: The reaction mixture is acidified to pH 2-3 using acetic acid. The resulting 2-selenopyridine-N-oxide is then isolated and purified, often by recrystallization from ethanol. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)